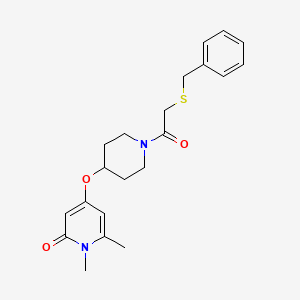

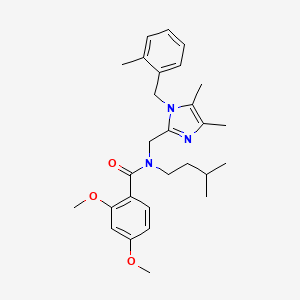

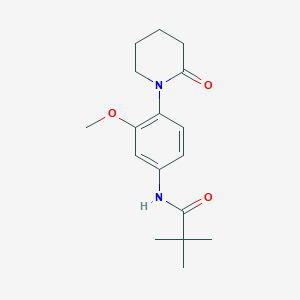

N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide” is a complex organic compound. It is a derivative of pyridine and piperidine . Pyridine and piperidine are both important heterocyclic compounds in the field of drug discovery .

Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Scintigraphy in Breast Cancer

N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide, among other related compounds, has been investigated for its potential in visualizing primary breast tumors through sigma receptor scintigraphy. The preferential binding of certain benzamides to sigma receptors, which are overexpressed in breast cancer cells, forms the basis for this application. A study demonstrated that P-(123)I-MBA, a closely related iodobenzamide, accumulates in most breast tumors in vivo, suggesting a promising avenue for non-invasive tumor proliferation assessment (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide, has revealed significant anti-acetylcholinesterase activity. This enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease. The introduction of bulky moieties and specific substituents has been found to dramatically enhance activity, highlighting the potential for these compounds in therapeutic applications (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds designed by molecular hybridization, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have shown activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. These findings underscore the potential of such compounds, related in structure to N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide, in developing new antituberculosis therapies (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied to understand its main metabolic pathways in humans. These studies highlight the importance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of such compounds, which could inform the development and optimization of similar antineoplastic agents (Gong, Chen, Deng, & Zhong, 2010).

Zukünftige Richtungen

Piperidine, a core part of this compound, is a vital fundament in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future directions of this compound could involve further development and testing for various therapeutic applications.

Eigenschaften

IUPAC Name |

N-[2-oxo-2-(4-pyridin-2-yloxypiperidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18(14-21-19(24)15-6-2-1-3-7-15)22-12-9-16(10-13-22)25-17-8-4-5-11-20-17/h1-8,11,16H,9-10,12-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMOQMRXKYELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)

![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)

![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)